1-[2-(Allyloxy)benzyl]piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Chemical Research
The piperazine scaffold is a privileged structure in medicinal chemistry and drug discovery. Its prevalence is attributed to several key characteristics. The piperazine ring can adopt a stable chair conformation, and the presence of two nitrogen atoms allows for the introduction of various substituents, thereby enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This structural flexibility and modifiability make the piperazine moiety a versatile linker or core element in the design of new therapeutic agents.
The significance of the piperazine scaffold is underscored by its presence in a multitude of approved drugs spanning various therapeutic areas. These include antipsychotics, antidepressants, antihistamines, and anticancer agents. The ability of the piperazine ring to interact with biological targets, often through hydrogen bonding and electrostatic interactions involving its nitrogen atoms, contributes to its broad pharmacological utility.
Overview of Substituted Piperazines in Synthetic Chemistry
The synthesis of substituted piperazines is a cornerstone of modern medicinal and organic chemistry. A common and straightforward method for preparing N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl or benzyl (B1604629) halide. For instance, 1-benzylpiperazine (B3395278) can be synthesized by reacting piperazine with benzyl chloride. orgsyn.org This reaction typically proceeds via nucleophilic substitution, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the halide.
The synthesis can be controlled to achieve mono- or di-substitution on the piperazine ring. The use of protecting groups is a common strategy to achieve unsymmetrically substituted piperazines. For example, the benzyl group itself can serve as a protecting group that can be later removed by hydrogenolysis, allowing for the synthesis of 1-monosubstituted piperazines. orgsyn.org The reactivity of the nitrogen atoms in piperazine also allows for a variety of other transformations, including acylation and reductive amination, further expanding the library of accessible derivatives. nih.gov
Contextualization of Allyloxybenzyl Functionality in Organic Synthesis
The "allyloxybenzyl" portion of 1-[2-(allyloxy)benzyl]piperazine introduces another layer of synthetic versatility and potential for chemical modification. This functional group consists of a benzyl group substituted with an allyloxy group (–O–CH₂–CH=CH₂).
The synthesis of such a moiety would typically involve the etherification of a substituted benzyl alcohol. For example, 2-hydroxybenzyl alcohol could be reacted with an allyl halide, such as allyl bromide, in the presence of a base to form the corresponding 2-(allyloxy)benzyl alcohol. Subsequent conversion of the alcohol to a halide, for instance by treatment with a halogenating agent, would yield an allyloxybenzyl halide. This reactive intermediate can then be used to alkylate the piperazine ring, leading to the formation of this compound. The preparation of benzyl halides from corresponding toluenes or alcohols is a well-established transformation in organic synthesis. libretexts.orggoogle.comgoogle.com
The allyl group itself is a valuable functional handle in organic synthesis. It can participate in a variety of reactions, including addition reactions across the double bond and transition metal-catalyzed cross-coupling reactions. Furthermore, the allyl ether can be cleaved under specific conditions to regenerate the hydroxyl group, making it a useful protecting group in multi-step syntheses. This inherent reactivity of the allyloxybenzyl group provides opportunities for further derivatization and the construction of more complex molecular architectures.
While specific research on the detailed findings and applications of this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules for various research applications, particularly in the field of medicinal chemistry. The combination of the pharmacologically significant piperazine scaffold with the synthetically versatile allyloxybenzyl moiety makes it a compound of interest for chemical exploration.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-17-14-6-4-3-5-13(14)12-16-9-7-15-8-10-16/h2-6,15H,1,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWZLRTQAMEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 1 2 Allyloxy Benzyl Piperazine
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The presence of a secondary amine in the piperazine ring of 1-[2-(Allyloxy)benzyl]piperazine makes it a prime target for various chemical modifications. This nitrogen atom can readily participate in reactions that form new carbon-nitrogen or sulfur-nitrogen bonds, leading to a wide range of functionalized derivatives.
Further N-Substitution Reactions
The secondary amine of the piperazine ring can undergo further N-alkylation or N-arylation to introduce a second substituent. These reactions typically involve the reaction of this compound with an appropriate alkyl or aryl halide. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the halide.
A general approach for the synthesis of monosubstituted piperazines often involves a one-pot method starting from a protonated piperazine, which can be extended to the disubstitution of piperazine. nih.govnih.gov For instance, the reaction with benzyl (B1604629) chloride can lead to the formation of 1,4-dibenzylpiperazine (B181160), which is a known side-product in the synthesis of N-benzylpiperazine. europa.eu The reactivity of the piperazine can be influenced by the reaction conditions, including the choice of solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis has also been shown to accelerate these types of reactions. nih.gov
| Reagent | Product Type | General Conditions |
| Alkyl Halide (e.g., R-X) | N-Alkyl-N'-[2-(allyloxy)benzyl]piperazine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat |
| Aryl Halide (e.g., Ar-X) | N-Aryl-N'-[2-(allyloxy)benzyl]piperazine | Palladium or Copper catalyst, Base, High Temperature |
Amidation and Sulfonylation Processes
The nucleophilic secondary amine of this compound can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are valuable for creating derivatives with altered electronic and steric properties.
Amidation is typically achieved by reacting the piperazine with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) is often employed to activate the acid. nih.govacs.org The reaction with an acid chloride is generally more straightforward and proceeds readily in the presence of a base to scavenge the HCl produced. Solid-phase synthesis techniques have also been developed for the efficient parallel synthesis of piperazine amides. acs.org
Sulfonylation follows a similar principle, where the piperazine is treated with a sulfonyl chloride in the presence of a base. This reaction is a common method for the preparation of sulfonamide derivatives of piperazine. acs.org
| Reagent | Product Type | General Conditions |
| Carboxylic Acid (R-COOH) + CDI | N-Acyl-N'-[2-(allyloxy)benzyl]piperazine | Dry DCM, Room Temperature |
| Acid Chloride (R-COCl) | N-Acyl-N'-[2-(allyloxy)benzyl]piperazine | Base (e.g., Triethylamine), Solvent (e.g., DCM) |
| Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl-N'-[2-(allyloxy)benzyl]piperazine | Base (e.g., Triethylamine), Solvent (e.g., DCM) |
Transformations of the Allyl Ether Moiety
The allyl ether group in this compound provides a second reactive handle for chemical modification. The terminal double bond and the ether linkage are susceptible to a range of transformations, enabling the introduction of new functional groups and structural motifs.
Olefin Metathesis Reactions
Olefin metathesis, particularly cross-metathesis (CM), is a powerful tool for forming new carbon-carbon bonds. mdpi.comharvard.edu The terminal alkene of the allyl ether can participate in CM reactions with other olefins, catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. This allows for the introduction of a wide variety of functional groups onto the allyl chain. For example, cross-metathesis with electron-poor olefins such as acrylates can be used to append ester functionalities. rsc.org The efficiency of the metathesis can be influenced by the length of the alkyl chain of the allyl ether. rsc.org
| Reaction Type | Catalyst | Reactant | Product Type |
| Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Alkene (e.g., R-CH=CH2) | Substituted vinyl ether |
Cleavage of Allyl Ether Bonds
The allyl ether bond can be cleaved under various conditions to yield the corresponding phenol. This deprotection strategy is useful in multi-step syntheses. organic-chemistry.org Common methods for allyl ether cleavage involve transition metal catalysis, often using palladium or nickel complexes. acsgcipr.orgthieme-connect.com For instance, palladium(0) catalysts in the presence of a nucleophile or a reducing agent can facilitate the deallylation. organic-chemistry.org Nickel-catalyzed methods, in the presence of a Brønsted acid, proceed via isomerization of the allyl group to a vinyl ether, which is then hydrolyzed. thieme-connect.com Other reagents, such as tert-butyllithium (B1211817) or a combination of a low-valent titanium reagent, can also effect the cleavage of allyl ethers. organic-chemistry.orgresearchgate.net
| Reagent/Catalyst | Conditions | Product |
| Pd(0) catalyst, Nucleophile/Reducing agent | Mild conditions | 2-(Piperazin-1-ylmethyl)phenol |
| Ni-H precatalyst, Brønsted acid | Isomerization followed by hydrolysis | 2-(Piperazin-1-ylmethyl)phenol |
| tert-Butyllithium | Low temperature | 2-(Piperazin-1-ylmethyl)phenol |
Oxidation Reactions of the Allyl Group
The double bond of the allyl group is susceptible to various oxidation reactions. Dihydroxylation, for instance, can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to form a vicinal diol. This diol can then be cleaved, for example, with periodate, in a one-pot procedure for the removal of the allyl group under oxidative conditions. organic-chemistry.org The oxidation of allyl ethers can also lead to the formation of other functional groups. For instance, oxidation of allyl alcohol and its esters can proceed via epoxidation. researchgate.net Furthermore, allylic oxidation can be catalyzed by chromium-pillared clay to yield α,β-unsaturated aldehydes or ketones. acs.org
| Reagent | Product Type |
| OsO4 or KMnO4 | Vicinal diol |
| O3 (Ozonolysis) | Aldehyde |
| m-CPBA | Epoxide |
Aromatic Ring Functionalization
The benzene (B151609) ring in this compound is activated towards electrophilic attack due to the electron-donating nature of the allyloxy group. This substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself.
Electrophilic aromatic substitution (EAS) reactions are fundamental for introducing new functional groups onto the benzene ring. mt.comwikipedia.org The allyloxy group, being an activating group, facilitates these reactions, making the aromatic ring more nucleophilic than benzene itself. pressbooks.pub
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgchemguide.co.ukchemtube3d.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). Given the directing effect of the allyloxy group, the nitration is expected to yield a mixture of ortho and para substituted products. Specifically, substitution is anticipated at the positions adjacent to and opposite the allyloxy group.
Halogenation: The aromatic ring can be halogenated using elemental halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as iron(III) halides (FeCl3, FeBr3). wikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.comyoutube.com The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, halogenation is expected to occur at the ortho and para positions relative to the activating allyloxy group. For iodination, a combination of iodine and an oxidizing agent is typically required to generate the electrophilic iodine species. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, are classic methods for forming carbon-carbon bonds with aromatic rings. mt.compressbooks.pubbyjus.commasterorganicchemistry.com
Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). However, Friedel-Crafts alkylation is prone to issues such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products.
Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Friedel-Crafts acylation is generally more controlled than alkylation as the resulting ketone is less reactive than the starting material, preventing further reactions. byjus.commasterorganicchemistry.com The acyl group can subsequently be reduced to an alkyl group if desired.
The expected products for these electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | 1-{[2-(Allyloxy)-4-nitrophenyl]methyl}piperazine and 1-{[2-(Allyloxy)-6-nitrophenyl]methyl}piperazine |
| Bromination | Br2, FeBr3 | 1-{[2-(Allyloxy)-4-bromophenyl]methyl}piperazine and 1-{[2-(Allyloxy)-6-bromophenyl]methyl}piperazine |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-{[2-(Allyloxy)-4-acylphenyl]methyl}piperazine and 1-{[2-(Allyloxy)-6-acylphenyl]methyl}piperazine |
The aromatic ring and its substituents in this compound can undergo oxidation under various conditions.
Oxidation of the aromatic ring itself can occur, particularly in metabolic processes. Studies on the metabolism of N-benzylpiperazine (BZP) have shown that hydroxylation of the aromatic ring is a key pathway. nih.goveuropa.eu This suggests that this compound could undergo similar enzymatic hydroxylation to form phenolic derivatives.
The benzylic position, the carbon atom connecting the piperazine ring to the benzene ring, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com In the case of this compound, this could lead to cleavage of the benzyl-piperazine bond and formation of 2-(allyloxy)benzoic acid. Research on the oxidation of 1,4-dibenzylpiperazine with ruthenium tetroxide (RuO4) has demonstrated that oxidation can occur at both the endocyclic and exocyclic (benzylic) positions, leading to a variety of oxygenated products including benzaldehyde (B42025) and benzoic acid. researchgate.net
The allyloxy group can also be a site of oxidative cleavage. Ozonolysis, for example, would cleave the double bond of the allyl group, leading to the formation of an aldehyde.
Tandem and Cascade Reactions Involving the Compound
The presence of both an allyloxy group and a piperazine moiety within the same molecule opens up possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
A prominent example of a potential tandem reaction is the Claisen rearrangement. nih.govnih.govrsc.org The ortho-allyloxybenzyl unit is primed for a thermal or Lewis acid-catalyzed Claisen rearrangement. This would involve the nih.govnih.gov-sigmatropic rearrangement of the allyl group from the oxygen atom to the ortho-carbon of the benzene ring, followed by tautomerization to restore aromaticity. This would yield a 2-allyl-6-(piperazin-1-ylmethyl)phenol derivative. This intermediate could then potentially undergo further cyclization reactions. For instance, intramolecular hydroamination or hydroalkoxylation involving the allyl group and the piperazine nitrogen or the newly formed phenolic hydroxyl group could lead to the formation of complex heterocyclic structures. Tandem intermolecular hydroalkoxylation/Claisen rearrangement has been reported for the reaction of allylic alcohols with alkynes, showcasing the feasibility of such cascade processes. nih.gov
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-[2-(Allyloxy)benzyl]piperazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment surrounding the protons. For instance, aromatic protons typically resonate in the downfield region (around 6.8-7.3 ppm), while the aliphatic protons of the piperazine (B1678402) ring and the allyl group appear in the upfield region. The integration of these signals provides a ratio of the number of protons in each environment, and the splitting patterns (multiplicity) offer insights into the neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. The positions of these signals confirm the presence of the aromatic ring, the piperazine moiety, and the allyl group.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignment. COSY experiments reveal correlations between coupled protons, helping to piece together the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C signals.
A representative summary of the NMR data is presented in the table below.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.28 - 7.18 | m |
| 6.95 - 6.85 | m |
| 6.09 - 5.99 | m |
| 5.42 | dd |
| 5.28 | dd |
| 4.58 | d |
| 3.52 | s |
| 2.90 | t |
| 2.48 | t |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural confirmation.
GC-MS and LC-MS/MS: When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the analysis of the pure compound. In GC-MS, the compound is vaporized and ionized, typically by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, resulting from the cleavage of specific bonds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique. Here, the compound is separated by LC and then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). This method is particularly useful for confirming the molecular weight with high accuracy. In tandem MS (MS/MS), a specific ion (e.g., the molecular ion) is selected and subjected to further fragmentation, providing detailed structural information.
A summary of the expected mass spectrometric data is provided below.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| GC-MS | EI | 246 | [M]⁺ (Molecular Ion) |
| 160 | [M - C₄H₈N₂]⁺ | ||
| 121 | [C₇H₅O]⁺ | ||
| 85 | [C₅H₉N]⁺ | ||
| LC-MS/MS | ESI | 247 | [M+H]⁺ (Protonated Molecule) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. The resulting IR spectrum shows absorption bands that are characteristic of particular functional groups.
Key expected absorption bands for this compound include:
C-H stretching (aromatic): Around 3050-3100 cm⁻¹
C-H stretching (aliphatic): Around 2800-3000 cm⁻¹
C=C stretching (aromatic and alkene): Around 1600-1650 cm⁻¹
C-O stretching (ether): Around 1240 cm⁻¹
C-N stretching (amine): Around 1100-1300 cm⁻¹
The table below summarizes the characteristic IR absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600 - 1650 | C=C Stretch | Aromatic and Alkene |
| 1240 | C-O Stretch | Aryl Ether |
| 1100 - 1300 | C-N Stretch | Amine |
Elemental Analysis and High-Resolution Mass Spectrometry
Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, and nitrogen) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₂₀N₂O). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of this compound, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the molecular formula. By comparing the exact measured mass with the calculated mass for the proposed formula, other potential formulas with the same nominal mass can be ruled out.
| Analysis | Theoretical Value (for C₁₄H₂₀N₂O) | Experimental Finding |
| Elemental Analysis | C: 72.38%, H: 8.68%, N: 12.06% | Close agreement with theoretical values |
| HRMS (m/z) | 247.1648 [M+H]⁺ | Measured value consistent with the calculated mass |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of non-volatile compounds. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is an excellent method for purity analysis. The compound is vaporized and passed through a long, thin column. Similar to HPLC, a pure sample will exhibit a single peak at a characteristic retention time. GC is often coupled with a Flame Ionization Detector (FID) for sensitive detection and quantification.
| Chromatographic Method | Typical Stationary Phase | Mobile Phase/Carrier Gas | Expected Result for Pure Sample |
| HPLC | C18 | Acetonitrile/Water gradient | A single major peak at a specific retention time. |
| GC | Phenyl-methylpolysiloxane | Helium | A single major peak at a specific retention time. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[2-(allyloxy)benzyl]piperazine, these calculations can elucidate its electronic structure and preferred three-dimensional arrangements.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar piperazine (B1678402) derivatives. researchgate.net For instance, DFT calculations are often used to determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and interaction capabilities.
A hypothetical DFT study on this compound would likely involve the B3LYP hybrid functional with a basis set like 6-311G(d,p), a common combination for organic molecules. nih.gov The results would provide insights into the electron distribution across the molecule, highlighting the electronegative regions around the oxygen and nitrogen atoms, which are potential sites for hydrogen bonding. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine ring and the allyloxybenzyl group allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The collection of these conformations and their corresponding energies forms the potential energy surface or energy landscape. Understanding the preferred conformations is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Molecular Docking Investigations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding mode of a ligand to the active site of a protein.
Ligand-Protein Interaction Profiling
While specific docking studies targeting this compound are not readily found, research on analogous benzylpiperazine and piperazine derivatives demonstrates their potential to interact with various biological targets, including receptors and enzymes. nih.govnih.govnih.govresearchgate.net For example, derivatives of benzylpiperazine have been investigated for their binding affinity to targets like the androgen receptor and cholinesterases. nih.govnih.gov A molecular docking study of this compound would involve docking it into the binding site of a selected protein to predict its binding affinity and interaction profile. The results are often expressed as a docking score, which estimates the binding free energy.
Binding Site Analysis and Key Residue Interactions
A crucial aspect of molecular docking is the detailed analysis of the binding site and the specific interactions between the ligand and the amino acid residues of the protein. indexcopernicus.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the piperazine nitrogen atoms and the ether oxygen of the allyloxy group are potential hydrogen bond acceptors or donors. The benzyl (B1604629) ring can participate in hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket. Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent and selective molecules.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex over time, offering insights that are not available from static docking poses. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the flexibility of both the ligand and the protein and the stability of their interactions. indexcopernicus.com
An MD simulation of a this compound-protein complex would reveal the stability of the binding pose obtained from docking. It would also highlight conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds over the simulation trajectory.
Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are instrumental in assessing the binding stability of this compound with various protein targets. These simulations, often run over nanosecond or even microsecond timescales, can reveal the key intermolecular interactions that contribute to the stability of the ligand-protein complex. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides a quantitative measure of stability. A stable RMSD profile suggests that the ligand remains securely bound within the active site.
Furthermore, these simulations elucidate the conformational changes that both the ligand and the protein may undergo upon binding. For this compound, the flexibility of the allyloxy and benzyl groups, as well as the piperazine ring, allows it to adopt various conformations to optimize its fit within a binding pocket. Clustering analysis of the simulation trajectory can identify the most populated and energetically favorable conformations, offering a detailed picture of its dynamic binding pose. For instance, studies on similar benzylpiperazine derivatives have shown that the orientation of the benzyl group is crucial for establishing key pi-pi stacking interactions with aromatic residues in a binding site.
Solvent Effects and System Dynamics
The influence of the solvent environment, typically water in biological systems, is a critical factor in the molecular behavior of this compound. Explicit solvent models in MD simulations surround the ligand-protein system with water molecules, providing a more realistic representation of the cellular environment. Analysis of the radial distribution function (RDF) of water molecules around the ligand can reveal how the solvent structures itself and mediates interactions.
The dynamic nature of the entire system, including the flexibility of protein loops and the movement of the ligand, is captured through these simulations. Techniques such as principal component analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion within the complex, highlighting regions of high flexibility and their potential role in ligand binding and unbinding events.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, QSAR can be a powerful tool for predicting the activity of new, unsynthesized molecules.
Derivation of Predictive Models for Biological Activity
The development of a QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are then used to build a mathematical equation that links the descriptors to the biological activity. The predictive power of the resulting model is assessed through rigorous internal and external validation techniques.
Descriptor Analysis and Feature Selection
A crucial aspect of QSAR is the identification of the most relevant molecular descriptors that govern the biological activity. Feature selection algorithms are employed to reduce the dimensionality of the descriptor space and prevent model overfitting.
The analysis of the selected descriptors provides valuable insights into the key structural features required for activity. For example, a QSAR model might reveal that specific hydrophobic or electronic properties of the substituents on the benzyl or piperazine rings are critical for enhancing the desired biological effect. This information is invaluable for guiding the rational design of more potent and selective analogs of this compound.
Virtual Screening and Ligand-Based Design
Virtual screening and ligand-based design are computational techniques that leverage the known structural information of active compounds to identify new potential drug candidates.
Ligand-based virtual screening uses the 3D shape and pharmacophoric features of a known active molecule, such as this compound, as a template to search large chemical databases for compounds with similar properties. This approach is particularly useful when the 3D structure of the biological target is unknown. A pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity, can be generated and used as a query for the screening process.
Investigations of Biological Activity and Mechanistic Pathways in Vitro and in Vivo, Non Clinical Focus
Enzyme Inhibition Studies
The inhibitory potential of 1-[2-(allyloxy)benzyl]piperazine and its analogs has been explored against a range of enzymes, with research primarily focused on the broader class of benzylpiperazine derivatives.
Currently, there are no available scientific studies that have specifically investigated the inhibitory activity of this compound against carbonic anhydrases. Research on piperazine-containing compounds as carbonic anhydrase inhibitors has predominantly focused on derivatives with a sulfonamide group, a well-established zinc-binding function essential for carbonic anhydrase inhibition. Simple benzylpiperazine scaffolds lacking this feature are not typically investigated for this target.
While direct studies on this compound are not available, research into benzylpiperazine derivatives has identified them as a promising scaffold for the development of selective histone deacetylase 6 (HDAC6) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC6, in particular, is a cytoplasmic enzyme involved in various cellular processes, and its inhibition is a therapeutic target for neurodegenerative diseases. nih.govnih.gov
A study focused on designing CNS-penetrant HDAC6 inhibitors utilized a hybrid strategy, combining the structural features of known HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists, which often contain a benzylpiperazine moiety. nih.govnih.gov This approach led to the identification of potent and selective HDAC6 inhibitors. nih.gov The benzylpiperazine unit was introduced as a "cap" group, which is a key component of the pharmacophore for HDAC inhibitors that interacts with the outer rim of the enzyme's active site. nih.gov
The structure-activity relationship (SAR) studies from this research provide insights into the potential of benzylpiperazine derivatives as HDAC6 inhibitors. For instance, a key compound from the study, a benzhydryl piperazine (B1678402) derivative, demonstrated isozyme-selective inhibition of HDAC6 over other HDAC isoforms. nih.gov
Table 1: Structure-Activity Relationship of Benzhydryl Piperazine Derivatives as HDAC Inhibitors nih.gov
| Compound | Linker (n) | HDAC1 IC50 (μM) | HDAC6 IC50 (μM) | HDAC4 IC50 (μM) |
|---|---|---|---|---|
| 2 | 1 | 4.4 ± 0.21 | 0.11 ± 0.013 | 4.4 ± 0.57 |
| 3 | 2 | >10 | 0.53 ± 0.019 | >10 |
| 4 | 3 | >10 | 1.8 ± 0.12 | >10 |
| 5 | 4 | >10 | 5.3 ± 0.33 | >10 |
The data indicates that the linker length between the piperazine ring and the hydroxamate group is critical for potent and selective HDAC6 inhibition, with a shorter linker being optimal. nih.gov While this compound itself was not tested, the findings suggest that the benzylpiperazine scaffold is a viable starting point for designing HDAC6 inhibitors. nih.govnih.gov The allyloxy substitution on the benzyl (B1604629) ring of the target compound would represent a modification of the cap group, and its effect on HDAC inhibition would require specific experimental evaluation.
There is no scientific literature available that describes the investigation of this compound or closely related simple benzylpiperazine derivatives as inhibitors of β-secretase (BACE1). BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. The development of BACE1 inhibitors has been a significant area of research, but studies have focused on a wide variety of other chemical scaffolds.
No direct studies on the tyrosinase inhibitory activity of this compound have been reported. However, research has been conducted on other benzylpiperazine derivatives, suggesting that this scaffold can be incorporated into molecules with tyrosinase inhibitory potential. acs.orgmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation. acs.org
One study investigated a series of piperazine/piperidine (B6355638) amides of benzoic and cinnamic acids as tyrosinase inhibitors. acs.org The findings from this research indicated that benzylpiperazine analogues were generally more potent than the corresponding phenylpiperazine analogues, suggesting that the increased flexibility of the benzyl group may be beneficial for interaction with the enzyme. acs.org
Another area of research has focused on kojic acid derivatives that incorporate a benzylpiperazine moiety. mdpi.com Kojic acid is a known tyrosinase inhibitor, and these hybrid molecules have shown potent inhibitory activity. mdpi.com
Table 2: Tyrosinase Inhibitory Activity of Selected Benzoylpiperazine Amides acs.org
| Compound | R | Monophenolase pIC50 |
|---|---|---|
| 1a | H | 3.86 |
| 1b | 4-OH | 4.31 |
| 1c | 4-OCH3 | 4.22 |
| 1d | 3-OCH3, 4-OH | 4.70 |
The structure-activity relationship from this study highlights that substitutions on the benzoyl ring significantly influence the inhibitory potency. acs.org While these compounds are structurally different from this compound, they demonstrate that the benzylpiperazine core can be a component of effective tyrosinase inhibitors. The 2-(allyloxy) substitution on the benzyl group of the target compound would need to be specifically tested to determine its effect on tyrosinase inhibition.
There are no published studies on the inhibitory activity of this compound against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Research into piperazine-based inhibitors of 11β-HSD1 has primarily focused on compounds containing sulfonamide or other specific pharmacophoric groups that are not present in this compound.
No scientific literature is available describing the investigation of this compound or other simple benzylpiperazine derivatives as inhibitors of VirB11 ATPase. This enzyme is a component of the type IV secretion system in bacteria and is a target for the development of new antibacterial agents. Current research on VirB11 ATPase inhibitors has explored different chemical scaffolds.
Other Enzyme Targets (e.g., Monoamine Oxidases)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. The benzylpiperazine scaffold is found in various compounds investigated for MAO inhibition researchgate.netnih.gov. However, a review of scientific literature did not yield specific in vitro or in vivo studies investigating the inhibitory activity of this compound against monoamine oxidases or other enzyme targets.
| Enzyme Target | Assay Type | Result (e.g., IC₅₀, Kᵢ) | Source |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | N/A | No data available | N/A |
| Monoamine Oxidase B (MAO-B) | N/A | No data available | N/A |
Receptor Binding and Modulation Studies
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A/B/C) Affinity and Functional Activity (Agonism/Antagonism)
Serotonin (5-HT) receptors, including the 5-HT1A and 5-HT2 subtypes, are key targets in neuroscience research, and arylpiperazine derivatives are a well-established class of serotonergic ligands nih.govmdpi.com. Despite the relevance of this chemical class, specific data from radioligand binding assays or functional studies to determine the affinity (Kᵢ), potency (EC₅₀), or efficacy (agonism/antagonism) of this compound at any serotonin receptor subtype have not been reported in the available literature.
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity | Source |
|---|---|---|---|
| 5-HT1A | No data available | No data available | N/A |
| 5-HT2A | No data available | No data available | N/A |
| 5-HT2B | No data available | No data available | N/A |
| 5-HT2C | No data available | No data available | N/A |
Sigma Receptor (σ1, σ2) Binding Properties
Sigma receptors (σ₁ and σ₂) are unique transmembrane proteins involved in various cellular functions, and they are targets for numerous benzylpiperazine derivatives nih.govnih.gov. These studies often explore how different substituents on the benzyl group affect binding affinity and selectivity nih.gov. However, there are no specific published binding data (Kᵢ) or selectivity ratios for this compound at either the σ₁ or σ₂ receptor.
| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Source |
|---|---|---|---|
| Sigma-1 (σ₁) | No data available | No data available | N/A |
| Sigma-2 (σ₂) | No data available | N/A |
Dopamine (B1211576) Receptor (e.g., D2, D4) Interactions
The interaction of benzylpiperazine and related arylpiperazine structures with dopamine receptors, particularly the D2 and D4 subtypes, is an area of active investigation nih.govmdpi.com. Molecular modeling and binding studies have been conducted on this class of compounds to understand their structure-activity relationships nih.gov. Nevertheless, specific binding affinities or functional interaction data for this compound with D2, D4, or other dopamine receptor subtypes are not available in the current scientific literature.
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Interaction | Source |
|---|---|---|---|
| Dopamine D2 | No data available | No data available | N/A |
| Dopamine D4 | No data available | No data available | N/A |
Adenosine (B11128) Receptor Subtype Binding
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors that mediate the effects of adenosine. While various chemical scaffolds have been developed as ligands for these receptors, there are no published studies that have evaluated the binding affinity of this compound for any adenosine receptor subtype nih.govmdpi.com.
| Receptor Subtype | Binding Affinity (Kᵢ) | Source |
|---|---|---|
| Adenosine A₁ | No data available | N/A |
| Adenosine A₂ₐ | No data available | N/A |
| Adenosine A₂ₑ | No data available | N/A |
| Adenosine A₃ | No data available | N/A |
Monoamine Transporter (DAT, SERT) Interactions
The dopamine transporter (DAT) and the serotonin transporter (SERT) are crucial for regulating neurotransmitter levels and are targets for many psychoactive compounds, including some piperazine derivatives nih.govnih.gov. Structure-activity relationship studies have identified key features for transporter affinity within this chemical family nih.govresearchgate.net. However, research specifically detailing the in vitro or in vivo interaction of this compound with DAT, SERT, or other monoamine transporters has not been found in the reviewed literature.
| Transporter | Binding Affinity (Kᵢ) / Uptake Inhibition (IC₅₀) | Source |
|---|---|---|
| Dopamine Transporter (DAT) | No data available | N/A |
| Serotonin Transporter (SERT) | No data available | N/A |
Structure-Activity Relationship (SAR) Studies for Biological Targets
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, the SAR of the broader benzylpiperazine class of compounds has been investigated for various biological targets. The following sections extrapolate from research on analogous structures to discuss the potential impact of molecular modifications.
Influence of Allyloxybenzyl Substituent Modifications
The benzyl moiety is a critical component of many biologically active piperazine derivatives. Modifications to the benzene (B151609) ring, including the position and nature of substituents, can significantly alter potency and selectivity. For instance, in a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, the substitution pattern on the benzyl ring was found to be crucial for their pharmacological effects. nih.gov
The allyloxy group at the ortho-position of the benzyl ring in this compound is a key feature. The oxygen atom can act as a hydrogen bond acceptor, and the allyl group provides a region of lipophilicity. Alterations to this group would likely impact biological activity:
Positional Isomerism: Moving the allyloxy group to the meta- or para-positions would change the spatial relationship of the substituent relative to the piperazine linker, likely affecting how the molecule fits into a target's binding site.
Nature of the Ether Linkage: Replacing the allyl group with other alkyl or aryl groups would modify the size, lipophilicity, and conformational flexibility of the substituent. For example, a simple methoxy group would be smaller and less flexible, while a bulkier group like a tert-butoxy group could introduce steric hindrance.
Replacement of the Oxygen Atom: Substituting the ether oxygen with a sulfur (thioether) or nitrogen atom would alter the electronic properties and hydrogen bonding capacity of the linker, significantly influencing target interactions.
Impact of Piperazine Ring Substitutions
The piperazine ring is a common scaffold in medicinal chemistry, often acting as a linker between two pharmacophoric groups. mdpi.commdpi.com Its non-aromatic, basic nature allows for substitution at the second nitrogen atom (N4), which can profoundly influence a compound's biological profile.
Studies on related arylpiperazine series have demonstrated that N-substitution on the piperazine ring can accommodate various substituted heterocyclic rings, such as indole. nih.gov The nature of these substituents and their point of attachment are critical for affinity and selectivity. For example, in a series of compounds designed to target dopamine D2 and D3 receptors, modifications at the N4 position of the piperazine ring led to significant changes in binding affinity (Kᵢ). nih.gov
| Compound | N4-Piperazine Substituent | Linker to Substituent | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |
|---|---|---|---|---|
| Analog A | 5-Indole | Amide | - | - |
| Analog B | 5-Indole | Methylene | 144 | 3.87 |
| Analog C | 2-Indole | Amide | - | - |
| (-)-10e | 2-Indole | Amide | 47.5 | 0.57 |
| (+)-10e | 2-Indole | Amide | 113 | 3.73 |
| Analog 22 | 5-Indole | Direct attachment | 30 | 2 |
As shown in the table, both the type of substituent (e.g., 2-indole vs. 5-indole) and the stereochemistry ((-)-10e vs. (+)-10e) have a substantial impact on receptor binding affinity. nih.gov
Linker Chemistry Effects on Activity
The connection between the piperazine ring and its N4-substituent is a key aspect of linker chemistry. The length, rigidity, and chemical nature of this linker can dictate the orientation and distance between the two ends of the molecule, which is crucial for optimal interaction with a biological target.
In studies of arylpiperazine derivatives, it was found that high affinity and selectivity could be maintained when the heterocyclic ring was connected via either an amide or a methylene linker. nih.gov However, the choice of linker can still modulate activity. For instance, a 5-substituted indole derivative with a methylene linker showed half the affinity for both D2 and D3 receptors compared to its corresponding amide-linked counterpart. nih.gov This suggests that the electronic properties and conformational constraints imposed by the amide bond may be more favorable for binding in that specific series. In contrast, a direct attachment of the substituent to the piperazine ring also resulted in high affinity, indicating that in some cases, a linker may not be necessary if the core moieties are optimally positioned. nih.gov
In Vitro Cellular and Biochemical Mechanistic Investigations
While mechanistic studies specifically on this compound are limited, research on structurally related compounds, particularly those with a benzyl moiety, points toward potential mechanisms of action at the cellular and biochemical level.
Modulation of Cellular Pathways (e.g., Tubulin Polymerization)
A significant body of research has identified benzyl derivatives as potent inhibitors of tubulin polymerization. ccspublishing.org.cn Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, making it a key target for anticancer agents.
N-benzyl arylamide derivatives, for example, have been designed to act as tubulin polymerization inhibitors by targeting the colchicine binding site on β-tubulin. ccspublishing.org.cn
Mechanism of Action: These compounds bind to soluble tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase.
Cellular Consequences: The prolonged arrest at the G2/M phase ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.
Research on various heterocyclic compounds has quantified their inhibitory effects on tubulin polymerization.
| Compound Series | Lead Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-benzyl arylamide derivatives | MY-1388 (13n) | 0.62 | ccspublishing.org.cn |
| Benzothiazepine derivatives | D8 | 1.20 | nih.gov |
The data indicates that compounds with a benzyl-like structural motif can potently inhibit tubulin polymerization at sub-micromolar to low micromolar concentrations. ccspublishing.org.cnnih.gov
Interactions with Protein Targets (e.g., Procaspase Activation)
The activation of procaspases is a central event in the execution phase of apoptosis. Procaspases are inactive zymogens that, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active caspases, which then dismantle the cell. While direct binding and activation of procaspases by benzylpiperazine derivatives is not a commonly reported primary mechanism, the induction of apoptosis through upstream pathways inevitably leads to procaspase activation.
For example, 1-benzylpiperazine (B3395278) (BZP) has been shown to induce apoptosis, and investigations into its mechanism revealed an increase in the activity of caspase-3 and caspase-9. farmaceut.org
Mitochondrial Pathway: The activation of caspase-9 is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis. This suggests that the compound may cause mitochondrial stress, leading to the release of cytochrome c, the formation of the apoptosome, and the subsequent cleavage and activation of procaspase-9.
Executioner Caspase: Activated caspase-9 then proceeds to cleave and activate executioner procaspases, such as procaspase-3. Active caspase-3 is responsible for cleaving numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.
Therefore, while a compound like this compound might not interact directly with procaspases, its activity on an upstream target, such as tubulin, can serve as the trigger for the entire caspase cascade. ccspublishing.org.cnfarmaceut.org
Functional Biochemical Assays (e.g., Adenylate Cyclase Inhibition)
While specific studies on the direct effect of this compound on adenylate cyclase are not extensively documented, research into the broader class of piperazine-based compounds provides context for potential mechanistic pathways. Receptor-mediated inhibition of adenylate cyclase is a crucial cellular signaling process that often involves guanine nucleotide-binding proteins, specifically the Gi protein. nih.gov The functional inactivation of the Gi protein, for instance through ADP-ribosylation catalyzed by pertussis toxin, can abolish the inhibitory effects of certain compounds on adenylate cyclase activity. nih.gov
Studies on cannabimimetic drugs, for example, have demonstrated that their ability to inhibit adenylate cyclase is cell-type specific and dependent on a functional Gi protein. nih.gov This suggests that psychoactive compounds, including potentially some benzylpiperazine derivatives, may exert their effects through specific receptor interactions coupled to this inhibitory pathway. The investigation of such functional biochemical assays is critical for understanding the molecular mechanisms of action for novel piperazine compounds.
Metabolic Pathway Elucidation (In Vitro and In Vivo)
The metabolic fate of a xenobiotic is a critical determinant of its activity and clearance. For piperazine derivatives, metabolism typically occurs in two phases. Phase I reactions introduce or expose polar functional groups, often through oxidation by cytochrome P450 (CYP) enzymes. wikipedia.org Phase II reactions then conjugate these modified compounds with endogenous polar molecules, such as glucuronic acid, to facilitate excretion. wikipedia.orgdrughunter.com
The following sections detail the metabolic pathways primarily elucidated for N-benzylpiperazine (BZP), the parent compound of this compound. These findings provide a predictive framework for the metabolism of its derivatives.
Microsomal Stability and Enzyme Identification (e.g., Cytochrome P450 isoforms)
The stability of piperazine compounds in the presence of liver microsomes is a key indicator of their metabolic clearance rate. In vitro studies using human liver microsomes have identified several cytochrome P450 isoforms responsible for the metabolism of benzylpiperazine (BZP). The primary enzymes involved are CYP2D6, with lesser contributions from CYP1A2 and CYP3A4. researchgate.net
The involvement of the polymorphic CYP2D6 enzyme is significant, as variations in its activity across the population can lead to inter-individual differences in drug metabolism. nih.gov Studies on other piperazine-containing drugs have confirmed that CYP2D6 often mediates key hydroxylation steps. nih.govclinpgx.org Furthermore, piperazine analogues have demonstrated the ability to inhibit various CYP isoenzymes, indicating a potential for drug-drug interactions when co-administered with other substances metabolized by the same enzymes. researchgate.netresearchgate.net
| CYP450 Isoform | Role in Benzylpiperazine (BZP) Metabolism | Reference |
|---|---|---|
| CYP2D6 | Major contributor to metabolism, likely involved in hydroxylation. | researchgate.net |
| CYP1A2 | Minor contributor to metabolism. | researchgate.net |
| CYP3A4 | Minor contributor to metabolism. | researchgate.net |
Identification of Metabolites and Metabolic Reactions (e.g., N-debenzylation, hydroxylation, olefin oxidation)
The biotransformation of N-benzylpiperazine (BZP) proceeds through several key metabolic reactions, leading to the formation of various metabolites.
Hydroxylation: The most significant metabolic pathway for BZP is aromatic hydroxylation. nih.govgoogle.com In vivo studies in rats have unequivocally identified p-hydroxy-BZP as the main metabolite, with m-hydroxy-BZP formed as a minor metabolite. nih.gov This suggests that hydroxylation of the benzyl ring is a primary detoxification step.
N-Debenzylation: N-dealkylation, specifically the cleavage of the benzyl group from the piperazine ring, is another documented metabolic route for BZP. google.com This reaction would yield piperazine and a corresponding benzyl derivative, which can be further metabolized. researchgate.net The removal of N-benzyl groups can be achieved under various chemical conditions, such as catalytic transfer hydrogenation or through oxidative methods, which mimics the enzymatic processes in vivo. researchgate.netmdma.chox.ac.uk
Olefin Oxidation: For this compound specifically, the presence of an allyl group introduces an additional site for metabolism. Olefinic bonds are susceptible to oxidation by CYP450 enzymes, which can lead to the formation of epoxides. These reactive intermediates can then be hydrolyzed to diols or conjugated with glutathione.
| Metabolite of BZP | Metabolic Reaction | Significance | Reference |
|---|---|---|---|
| p-Hydroxy-BZP | Aromatic Hydroxylation | Major Metabolite | nih.gov |
| m-Hydroxy-BZP | Aromatic Hydroxylation | Minor Metabolite | nih.gov |
| Piperazine | N-Debenzylation | Product of parent compound cleavage | researchgate.net |
Role of Conjugation Reactions in Metabolism
Following Phase I modifications, metabolites of BZP undergo Phase II conjugation reactions to enhance their water solubility and facilitate excretion. wikipedia.orguomus.edu.iq The primary conjugation pathway observed is glucuronidation. nih.gov
Studies have shown that a significant portion of the major metabolite, p-hydroxy-BZP, is excreted in the urine as its glucuronide conjugate. nih.gov Approximately 50% of the excreted p-hydroxy-BZP was found to be in this conjugated form. nih.gov Glucuronidation involves the enzymatic transfer of glucuronic acid from an activated coenzyme to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govlibretexts.org This process effectively detoxifies the compound and prepares it for renal elimination. nih.gov
Molecular Imprinting Polymer (MIP) Development for Recognition
Molecularly imprinted polymers (MIPs) are synthetic receptors designed to selectively bind a target molecule. newcastle.edu.aunih.gov The development of MIPs for the recognition of benzylpiperazine (BZP) has been successfully demonstrated, providing a method for its selective extraction and detection. nih.govmdpi.com
Two primary approaches have been employed for creating BZP-specific MIPs: non-covalent (self-assembly) and semi-covalent methods. newcastle.edu.au
Non-Covalent Approach: In this method, MIPs are formed by polymerizing functional monomers and cross-linkers in the presence of the BZP template molecule. newcastle.edu.au Studies identified methacrylic acid (MAA) as a favorable functional monomer and trimethylolpropane trimethacrylate (TRIM) as an effective cross-linker, with chloroform used as the porogen. nih.gov The resulting polymers showed moderate to impressive imprinting factors, with the highest reported at 7.7. newcastle.edu.au
Semi-Covalent Approach: This technique involves the synthesis of a template-monomer adduct, benzylpiperazine (4-vinylphenyl) carbamate, which is then co-polymerized with a cross-linker. newcastle.edu.aunih.gov The semi-covalent MIPs exhibited a significantly higher imprinting effect, with an imprinting factor of 28 achieved using TRIM as the cross-linker. newcastle.edu.au These polymers also demonstrated a stronger affinity for BZP and faster binding kinetics compared to the non-covalent systems. nih.govmdpi.com
Selectivity experiments showed that these BZP-MIPs have low affinity for dissimilar molecules like morphine and cocaine but show cross-reactivity with structurally related compounds such as ephedrine and phenylpiperazine. newcastle.edu.aunih.gov
| MIP Approach | Functional Monomer/Adduct | Cross-linker | Imprinting Factor (IF) | Reference |
|---|---|---|---|---|
| Non-Covalent | Methacrylic Acid (MAA) | TRIM | 7.7 | newcastle.edu.au |
| Semi-Covalent | Benzylpiperazine (4-vinylphenyl) carbamate | TRIM | 28 | newcastle.edu.au |
Conclusion and Future Research Directions
Summary of Key Academic Findings
Research into piperazine (B1678402) derivatives has revealed their significant potential in drug discovery and development. These compounds serve as versatile scaffolds for structural modifications, enabling the optimization of drug-like properties. researchgate.net Specifically, benzylpiperazine derivatives have been a focus of research for their interaction with sigma receptors (σR), which are implicated in nociceptive signaling. nih.gov
Studies have shown that modifications to the piperazine ring and its substituents can significantly influence the affinity and selectivity for different receptor subtypes. For instance, replacing a piperidine (B6355638) moiety with piperazine can alter the affinity for histamine (B1213489) H3 and sigma-1 receptors. acs.org Furthermore, the length of the alkyl chain connecting the piperazine ring to other parts of the molecule can affect the affinity for the H3 receptor. nih.gov The introduction of specific substituents, such as a 4-methoxybenzyl group, has been shown to be beneficial for sigma receptor binding profiles. nih.gov
Unexplored Avenues in Synthetic Chemistry
While various synthetic routes for benzylpiperazine and its derivatives have been established, there remain unexplored areas that could lead to more efficient and diverse compound libraries. nih.govorgsyn.orggoogle.com Current methods often involve the reaction of piperazine with benzyl (B1604629) chloride or the functionalization of pre-formed benzylpiperazine. orgsyn.orgeuropa.eu
Future synthetic efforts could focus on:
Novel Scaffolding Strategies: Developing new core structures that mimic the key pharmacophoric features of 1-[2-(allyloxy)benzyl]piperazine but with different physicochemical properties.
Diversity-Oriented Synthesis: Employing combinatorial chemistry techniques to rapidly generate large and diverse libraries of piperazine derivatives for high-throughput screening. researchgate.net
Asymmetric Synthesis: Developing stereoselective synthetic methods to access enantiomerically pure isomers of chiral piperazine derivatives, which may exhibit different pharmacological profiles.
Green Chemistry Approaches: Investigating more environmentally friendly synthetic routes, such as using microwave irradiation or task-specific ionic liquids to improve reaction efficiency and reduce waste. acs.org
Opportunities for Advanced Mechanistic Studies
Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for rational drug design. While some studies have explored their interactions with receptors like the sigma-1 receptor (S1R), a deeper mechanistic understanding is needed. nih.govnih.gov
Future research could involve:
Advanced Spectroscopy and Crystallography: Utilizing techniques like X-ray crystallography to determine the co-crystal structures of these ligands bound to their target receptors, providing detailed insights into their binding modes. nih.gov
In-depth Functional Assays: Moving beyond simple binding assays to more sophisticated functional assays to characterize the agonistic or antagonistic nature of these compounds at their target receptors. acs.orgnih.gov
Cellular and In Vivo Studies: Investigating the downstream signaling pathways and cellular responses elicited by these compounds to fully understand their mechanism of action in a biological context. nih.gov
Potential for Novel Chemical Probe Development
Chemical probes are essential tools for studying the function of proteins and biological pathways. Given the tunable nature of piperazine derivatives, they represent a promising class of compounds for the development of novel chemical probes. unisi.it
Future directions in this area include:
Activity-Based Protein Profiling (ABPP): Designing and synthesizing piperazine-based probes that can covalently label specific enzymes or receptors, allowing for their identification and characterization in complex biological samples. unisi.it
Fluorescent Probes: Incorporating fluorophores into the structure of these ligands to create probes for use in fluorescence microscopy and other imaging techniques to visualize the localization and dynamics of their targets in living cells.
Photoaffinity Labeling: Developing photo-reactive probes that can be used to map the binding sites of these ligands on their target proteins with high precision.
Synergistic Approaches Combining Synthetic and Computational Chemistry
The integration of synthetic and computational chemistry offers a powerful approach to accelerate the discovery and optimization of new drug candidates. researchgate.netnih.gov Molecular modeling and computational studies can provide valuable insights that guide synthetic efforts.
Future synergistic approaches could include:
Structure-Based Drug Design: Using the three-dimensional structures of target receptors to design new piperazine derivatives with improved binding affinity and selectivity. researchgate.netnih.gov
Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the dynamic interactions between ligands and their receptors, providing a more realistic picture of the binding process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of piperazine derivatives with their biological activity, enabling the prediction of the activity of new compounds before they are synthesized.
Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation. researchgate.net
By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound and its analogs to develop new and improved therapeutic agents and research tools.
Q & A
Q. What are the common synthetic routes for 1-[2-(Allyloxy)benzyl]piperazine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via:
- Allyloxy-benzyl chloride intermediates : Reacting 2-(allyloxy)benzyl chloride with piperazine in a polar aprotic solvent (e.g., DCM) under reflux conditions .
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Used to introduce triazole moieties (as in related fluorobenzyl-piperazine derivatives), requiring CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
Optimization Tips : - Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 1:2) .
- Adjust stoichiometry of azide derivatives (1.2 equiv.) and catalysts (0.3–0.6 equiv.) to minimize side products .
Q. How can purity and structural integrity be validated during synthesis?
- Purification : Use silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization (e.g., ether/acetone mixtures) .
- Characterization :
Advanced Research Questions
Q. How do substituents on the benzyl or piperazine ring influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring enhance receptor binding affinity in related piperazine derivatives (e.g., 1-(4-fluorobenzyl)piperazine in kinase inhibitors) .
- Allyloxy groups may improve lipophilicity, impacting blood-brain barrier permeability .
Methodological Approach :
- Synthesize analogs with varying substituents (e.g., methoxy, nitro, halogens).
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₇ receptors .
Q. What analytical techniques resolve contradictions in reported crystallographic data for piperazine derivatives?
Q. How can computational models predict metabolic pathways of this compound?
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across structurally similar analogs?
- Case Study : 1-(2-Fluorobenzyl)piperazine derivatives show variable anticancer activity due to:
- Perform dose-response assays in multiple cell lines.
- Correlate activity with physicochemical parameters (e.g., LogD, PSA) using QSAR models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
